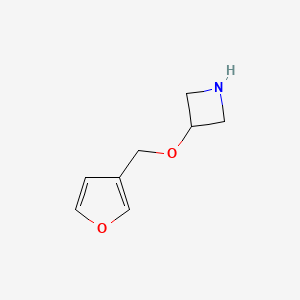

3-(Furan-3-ylmethoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(furan-3-ylmethoxy)azetidine |

InChI |

InChI=1S/C8H11NO2/c1-2-10-5-7(1)6-11-8-3-9-4-8/h1-2,5,8-9H,3-4,6H2 |

InChI Key |

OVQKVUTZAZHBHF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=COC=C2 |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity and Chemical Transformations of 3 Furan 3 Ylmethoxy Azetidine

Azetidine (B1206935) Ring Dynamics and Strain-Release Reactions

Azetidines are four-membered nitrogen-containing heterocycles. Their reactivity is largely influenced by the significant ring strain, which makes them susceptible to reactions that lead to larger, more stable ring systems or acyclic products. rsc.orgrsc.org This strain-driven reactivity can be harnessed for various synthetic transformations. rsc.orgrsc.org

Nucleophilic Ring-Opening Pathways of the Azetidine Core

The strained nature of the azetidine ring makes it a target for nucleophilic attack, often leading to ring-opening reactions. These reactions are a major class of transformations for azetidines and their regioselectivity is heavily influenced by the substituents on the ring. magtech.com.cn The process typically requires activation, either through the use of a Lewis acid or by converting the azetidine into a quaternary ammonium (B1175870) salt. magtech.com.cniitk.ac.in

In the case of 3-(furan-3-ylmethoxy)azetidine, nucleophilic attack could theoretically occur at either of the two carbon atoms adjacent to the nitrogen. The regioselectivity of this attack would be influenced by both steric and electronic factors. magtech.com.cn For instance, sterically demanding nucleophiles might favor attack at the less substituted C4 position, while the electronic influence of the 3-(furan-3-ylmethoxy) substituent would also play a critical role. Lewis acid coordination to the nitrogen atom would further activate the ring towards nucleophilic cleavage. iitk.ac.in

| Nucleophile | Potential Ring-Opened Product | Controlling Factors |

|---|---|---|

| Hydride (e.g., from LiAlH4) | 1-(Furan-3-ylmethoxy)-3-aminopropan-2-ol | Reductive cleavage |

| Organometallic Reagents (e.g., Grignard) | Substituted amino alcohols | Steric and electronic effects |

| Alcohols (in the presence of acid) | 3-Amino-1-(furan-3-ylmethoxy)propan-2-ol ethers | SN2-type pathway iitk.ac.in |

Ring-Expansion Reactions of Azetidines to Larger Nitrogen Heterocycles

Azetidines can undergo ring-expansion reactions to form more stable five- or six-membered nitrogen heterocycles such as pyrrolidines and piperidines. elsevierpure.comresearchgate.net These transformations are of significant interest in synthetic chemistry for accessing a variety of N-heterocyclic compounds. elsevierpure.com Various methods have been developed to induce these expansions, including reactions with electron-deficient species and rearrangements. elsevierpure.comacs.org

One common strategy involves the reaction of azetidines with diazo compounds in the presence of a catalyst, which can lead to a one-carbon ring expansion to a pyrrolidine (B122466). nih.govchemrxiv.orgacs.org Another approach is the acid-mediated ring expansion of substituted azetidines. acs.org For this compound, such reactions could provide a pathway to substituted pyrrolidines where the furan-containing side chain remains intact. Photochemical rearrangements of azetidine ketones are also known to result in ring expansion to pyrroles. bhu.ac.in

| Reagent/Condition | Expanded Heterocycle | Reaction Type |

|---|---|---|

| Diazo compound + Catalyst | Pyrrolidine derivative | elsevierpure.comacs.org-Stevens Rearrangement nih.govchemrxiv.orgacs.org |

| Brønsted Acid | 1,3-Oxazinan-2-one (if carbamate (B1207046) present) | Acid-mediated rearrangement acs.org |

| Photolysis (of a corresponding ketone) | Pyrrole (B145914) derivative | Photochemical rearrangement bhu.ac.in |

Rearrangement Processes Involving the Azetidine Ring

Beyond simple ring-opening and expansion, the azetidine ring can participate in more complex rearrangement reactions. acs.org The elsevierpure.comacs.org-Stevens rearrangement, for example, is a key step in certain ring expansion reactions where an ammonium ylide intermediate rearranges to a more stable amine. nih.govchemrxiv.orgacs.org The formation of such ylides can be achieved by reacting the azetidine with a carbene precursor. nih.gov The specific substituents on the azetidine ring can significantly influence the course of these rearrangements. acs.org

Furan (B31954) Moiety Reactivity within the this compound Framework

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions. numberanalytics.comquora.com The oxygen heteroatom donates electron density to the ring, activating it towards these transformations. numberanalytics.comuomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Patterns on the Furan Ring

Furan readily undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com These reactions are generally faster for furan than for benzene (B151609) due to the electron-donating nature of the oxygen atom. quora.comuomustansiriyah.edu.iq Substitution typically occurs at the C2 and C5 positions, which are most activated by the oxygen. uomustansiriyah.edu.iqpearson.commatanginicollege.ac.in

| Reaction | Typical Reagent | Expected Major Product Position |

|---|---|---|

| Nitration | HNO3/Acetic Anhydride | 2-nitro and 5-nitro derivatives |

| Halogenation | NBS, NCS | 2-halo and 5-halo derivatives matanginicollege.ac.in |

| Acylation | Acyl chloride/Lewis Acid | 2-acyl and 5-acyl derivatives |

Cycloaddition Chemistry of the Furan Substructure

Furan can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comquora.comnumberanalytics.com It reacts with electron-deficient dienophiles to form bicyclic adducts. quora.comnumberanalytics.com The aromaticity of furan is relatively low, which allows it to more readily participate in these reactions compared to more aromatic heterocycles like pyrrole and thiophene. uomustansiriyah.edu.iqmatanginicollege.ac.in

The furan moiety in this compound would be expected to undergo [4+2] cycloaddition reactions with suitable dienophiles. numberanalytics.com The substituent at the 3-position may influence the stereoselectivity of the cycloaddition. Furan can also participate in other types of cycloaddition reactions, such as [8+2] cycloadditions when appropriately substituted. researchgate.net

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Maleic anhydride | Oxabicycloheptene derivative quora.com |

| [4+2] Cycloaddition with arynes | Benzyne | Dihydronaphthalene derivative quora.com |

| [2+2] Cycloaddition | Alkenes/Alkynes | Cyclobutane/Cyclobutene-fused derivatives numberanalytics.com |

Oxidative and Reductive Transformations of the Furan Ring

The furan ring is an electron-rich heterocycle that is susceptible to a variety of oxidative and reductive transformations, which can alter its aromatic character or lead to complete ring opening.

Oxidative Transformations

The oxidation of the furan ring is a powerful tool in organic synthesis, capable of generating a range of valuable dicarbonyl and heterocyclic products. nih.govfiveable.me The specific outcome is highly dependent on the oxidant and reaction conditions.

One of the most common methods for furan oxidation involves **singlet oxygen (¹O₂) **, which typically participates in a [4+2] cycloaddition reaction to yield a transient endoperoxide. This intermediate is unstable and can be converted into various products, such as hydroxybutenolides or unsaturated 1,4-dicarbonyl compounds. nih.gov Other oxidizing agents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or N-bromosuccinimide (NBS) can also effect furan ring opening or rearrangement. acs.orgndhu.edu.tw For instance, the treatment of 3-furyl alcohols with NBS can initiate a novel oxidative rearrangement to produce 2-substituted 3-furfurals. acs.org In a process relevant to the azetidine moiety, selective oxidative cleavage of a furan ring has been used as a key step in the synthesis of azetidine-3-aryl-3-carboxylic acids. researchgate.net

Metal-based reagents can also catalyze the oxidative cleavage of furans. For example, Fe(NO₃)₃ has been used for the aerobic oxidative ring-opening of substituted furans to stereoselectively produce (Z)-1,4-enediones. researchgate.net

Table 1: Representative Oxidative Transformations of the Furan Ring

| Oxidant/Catalyst | Typical Substrate | Major Product(s) | Reference(s) |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | Substituted Furans | Unsaturated 1,4-dicarbonyls, Hydroxybutenolides | nih.gov |

| NBS | 3-Furyl Alcohols | 2-Substituted 3-furfurals | acs.org |

| Fe(NO₃)₃ / O₂ | Substituted Furans | (Z)-1,4-Enediones | researchgate.net |

| m-CPBA | Substituted Furans | Ring-opened dicarbonyls or rearranged products | ndhu.edu.tw |

Reductive Transformations

The reduction of the furan ring can proceed either partially, to afford dihydrofurans, or completely, to yield tetrahydrofurans. The choice of reducing agent and reaction conditions is critical for controlling the degree of saturation.

Catalytic hydrogenation is a widely used method for the complete reduction of the furan ring to the corresponding tetrahydrofuran (B95107) (THF) derivative. rsc.org This transformation typically employs catalysts such as palladium on carbon (Pd/C), rhodium, or ruthenium under a hydrogen atmosphere. rsc.orgmdpi.com Applying this to this compound would be expected to yield 3-(tetrahydrofuran-3-ylmethoxy)azetidine.

More recently, Brønsted acid-catalyzed reductions using silanes as the reducing agent have emerged as a mild and selective method. nih.govacs.org This approach allows for controlled reduction. For example, using a milder acid like trifluoroacetic acid (TFA) can lead to the selective formation of 2,5-dihydrofuran (B41785) derivatives, which is equivalent to a formal Birch reduction. nih.govacs.org In contrast, stronger acids like triflic acid (TfOH) tend to promote complete reduction to the tetrahydrofuran. nih.gov These reactions are often performed in hexafluoroisopropanol (HFIP), which stabilizes cationic intermediates and prevents polymerization. researchgate.net

Table 2: Representative Reductive Transformations of the Furan Ring

| Reagent/Catalyst | Hydride Source | Product Type | Reference(s) |

|---|---|---|---|

| Pd/C, Rh, or Ru | H₂ | Tetrahydrofuran | rsc.org |

| Brønsted Acid (TFA) | Et₃SiH | 2,5-Dihydrofuran | nih.govacs.org |

| Brønsted Acid (TfOH) | Et₃SiH | Tetrahydrofuran | nih.gov |

Chemical Stability and Transformations of the Ether Linkage

The ether linkage in this compound is analogous to a benzylic ether, a class of compounds whose reactivity is well-established. While ethers are generally considered stable functional groups, this particular linkage is susceptible to cleavage under several conditions due to the structural features of the molecule. libretexts.org

Hydrogenolysis: Similar to benzyl (B1604629) ethers, the C-O bond of the furfuryl ether is susceptible to hydrogenolysis . organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid). organic-chemistry.orgrsc.org This would cleave the ether bond to yield 3-hydroxyazetidine and 3-methylfuran. This method is generally mild and chemoselective.

The stability of the ether is also linked to the reactivity of the adjacent four-membered ring. Azetidines possess significant ring strain (approx. 25.4 kcal/mol) and can undergo ring-opening reactions. rsc.orgnih.gov A recent study on the synthesis of oxetane (B1205548) and azetidine ethers found that while generally stable, some instability under acidic conditions was observed, which was attributed to the re-formation of a carbocation at the 3-position. rsc.org This highlights an interplay where the stability of the ether is intrinsically connected to the stability of the strained heterocyclic ring it is attached to.

Table 3: Potential Transformations of the Ether Linkage

| Reaction Type | Reagents | Expected Products | Mechanistic Note | Reference(s) |

|---|---|---|---|---|

| Acid-Catalyzed Cleavage | HBr or HI | 3-Bromo/Iodoazetidine + 3-Furanmethanol | Sₙ1/Sₙ2 pathway via protonated ether. | libretexts.orglibretexts.org |

| Hydrogenolysis | Pd/C, H₂ | 3-Hydroxyazetidine + 3-Methylfuran | Cleavage of the benzylic-type C-O bond. | organic-chemistry.org |

Computational Chemistry and Theoretical Studies of 3 Furan 3 Ylmethoxy Azetidine

Quantum Chemical Calculations for Structural Elucidation and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the three-dimensional structure and conformational landscape of molecules like 3-(Furan-3-ylmethoxy)azetidine. smolecule.com The azetidine (B1206935) ring is known to adopt a puckered, non-planar conformation to alleviate some of its inherent ring strain (approximately 25.2 kcal/mol). researchgate.net For this compound, the key conformational variables include the degree of puckering of the azetidine ring, the orientation of the furan-3-ylmethoxy substituent relative to the ring (axial vs. equatorial), and the rotational conformers around the C-O and O-CH₂ bonds of the ether linkage.

DFT calculations can predict the lowest energy conformation by optimizing the geometry of various possible isomers and calculating their relative energies. These calculations would likely show that the substituent at the C3 position preferentially adopts an equatorial or pseudo-equatorial position to minimize steric hindrance. The puckering of the azetidine ring itself is a dynamic process, and computational methods can map the potential energy surface associated with this motion.

Table 1: Predicted Conformational and Structural Parameters of this compound Note: This data is predictive and based on typical values from DFT calculations on analogous 3-substituted azetidines and furan (B31954) derivatives.

| Parameter | Predicted Value | Computational Basis |

|---|---|---|

| Azetidine Puckering Angle (dihedral) | 20-30° | Minimization of ring strain |

| Substituent Orientation | Pseudo-equatorial | Steric hindrance avoidance |

| C-N Bond Length (Azetidine) | ~1.47 Å | Standard for saturated N-heterocycles |

| C-C Bond Length (Azetidine) | ~1.55 Å | Typical for strained rings |

| Furan C=C Bond Length | ~1.36 Å | Characteristic of furan ring |

| Furan C-O Bond Length | ~1.37 Å | Characteristic of furan ring |

These structural predictions are crucial for understanding how the molecule might interact with biological targets or pack in a solid state.

Mechanistic Investigations of Azetidine Ring Formation and Functionalization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those used to synthesize functionalized azetidines. mit.edu Common synthetic routes include the intramolecular cyclization of γ-amino alcohols or haloamines and the ring expansion of aziridines. researchgate.netresearchgate.netfrontiersin.org For a molecule like this compound, a plausible synthetic route would involve the intramolecular cyclization of a precursor like 1-amino-3-chloro-2-(furan-3-ylmethoxy)propane.

Theoretical calculations can map the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state (TS) structures. The energy of the transition state determines the activation energy and thus the kinetic feasibility of the reaction. For the intramolecular cyclization to form the azetidine ring, a key mechanistic question is the competition between the desired 4-exo-tet cyclization (forming the four-membered azetidine ring) and a potential 5-endo-tet cyclization (which would form a five-membered pyrrolidine (B122466) ring). acs.org

DFT calculations can be used to locate the transition state structures for both pathways. By comparing the Gibbs free energies of activation (ΔG‡) for the 4-exo-tet and 5-endo-tet transition states, a prediction can be made about the reaction's regioselectivity. Generally, while Baldwin's rules might disfavor the 4-exo-tet closure, specific electronic and steric factors, along with the choice of solvent and base, can make it the dominant pathway. frontiersin.orgacs.org Computational studies on similar systems have shown that explicit solvent models are often necessary to accurately predict these outcomes. acs.org

Table 2: Hypothetical Calculated Transition State Energies for Azetidine Ring Formation Note: This data is illustrative for a hypothetical intramolecular cyclization reaction.

| Reaction Pathway | Transition State | Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 4-exo-tet | TS_Azetidine | 22.5 | Favored kinetically |

| 5-endo-tet | TS_Pyrrolidine | 25.0 | Disfavored |

The analysis would involve visualizing the imaginary frequency of the transition state to confirm it corresponds to the C-N bond formation.

When forming substituted rings, controlling stereochemistry is paramount. Computational methods can predict the diastereoselectivity of a reaction by comparing the transition state energies leading to different stereoisomers (e.g., cis vs. trans products). In the synthesis of 2,3-disubstituted azetidines, for example, the relative orientation of the substituents in the transition state dictates the final product's stereochemistry. arkat-usa.org

For the synthesis of this compound, if the precursor molecule contained a chiral center, computational analysis could predict the stereochemical outcome of the cyclization. This is achieved by building computational models of all possible diastereomeric transition states and identifying the lowest energy pathway, which corresponds to the major product isomer.

Electronic Structure Analysis of Furan-Substituted Azetidines

The electronic structure of this compound is a hybrid of its constituent parts. The furan ring is an electron-rich aromatic system with six π-electrons delocalized over the five-membered ring. uomus.edu.iq The azetidine ring is a saturated, strained amine. The ether linkage provides a flexible, electron-donating connection.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this hybrid molecule, calculations would likely show that the HOMO is primarily localized on the electron-rich furan ring, while the LUMO may be distributed across the C-N bonds of the strained azetidine ring, suggesting these are potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. The MEP for this compound would show negative potential (red/yellow) around the oxygen atoms of the furan and ether groups, as well as the π-face of the furan ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the azetidine ring protons and the nitrogen-bound proton (if protonated), indicating sites for nucleophilic interaction.

Table 3: Predicted Key Electronic Properties of this compound Note: Values are qualitative predictions based on the properties of the individual moieties.

| Property | Furan Moiety | Azetidine Moiety | Ether Linkage |

|---|---|---|---|

| Electron Density | High (π-system) | Moderate | High (lone pairs) |

| HOMO Localization | High probability | Low probability | Moderate probability |

| LUMO Localization | Low probability | High probability | Low probability |

| MEP Negative Region | Strong (O atom, π-cloud) | Weak | Strong (O atom) |

| MEP Positive Region | Weak | Strong (N-H, C-H) | Weak |

Theoretical Prediction of Reactivity and Stability Profiles

Computational chemistry can predict the reactivity and stability of this compound. The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions (e.g., with nucleophiles or under Lewis acidic catalysis). magtech.com.cn Computational modeling can predict the regioselectivity of such ring-opening reactions by calculating the activation barriers for nucleophilic attack at the C2 vs. C4 positions. Due to the electronic influence of the 3-substituent, these positions are not equivalent.

The furan ring can undergo electrophilic substitution, with calculations predicting that attack is most favorable at the C2 and C5 positions. copbela.org It can also participate in cycloaddition reactions or undergo oxidation. ugent.be

Stability can be assessed by calculating Bond Dissociation Energies (BDEs). These calculations would identify the weakest bonds in the molecule, predicting the most likely fragmentation pathways under thermal or photochemical conditions. Theoretical studies on nitroimine derivatives of azetidine have used BDE calculations to evaluate thermal stability. researchgate.net For this compound, the C-O bonds of the ether linkage and the C-N bonds of the strained ring would be key areas of investigation.

Table 4: Predicted Reactivity Indices for this compound

| Molecular Site | Predicted Reactivity Type | Rationale |

|---|---|---|

| Azetidine Ring Carbons | Nucleophilic Attack | Ring strain, LUMO localization |

| Azetidine Nitrogen | Nucleophilic, Basic | Lone pair availability |

| Furan Ring (C2/C5) | Electrophilic Substitution | High electron density, HOMO localization |

| Ether Oxygen | Lewis Basic, Protonation | Lone pair availability |

Computational Design of Novel Derivatives and Reaction Conditions

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with desired properties. peerscientist.comnih.gov Starting with this compound as a core scaffold, a virtual library of derivatives can be generated by computationally adding various substituents at different positions (e.g., on the furan ring or the azetidine nitrogen).

Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can then be used to screen this library for potential biological activity. For instance, if the goal were to design an inhibitor for a specific enzyme, each derivative would be computationally "docked" into the enzyme's active site, and a binding score would be calculated. ijpsr.comijpsr.com This allows for the prioritization of a small number of highly promising candidates for actual synthesis and experimental testing, saving significant time and resources.

Furthermore, computational models can help optimize reaction conditions. By modeling a reaction under different catalysts, solvents, or temperatures, it is possible to predict the conditions that will maximize the yield of the desired product and minimize side reactions. mit.edu

Table 5: Example of a Computationally Designed Derivative Library for Property Screening

| Parent Scaffold | Position of Variation | Substituent (R) | Predicted Property to Screen | Computational Method |

|---|---|---|---|---|

| This compound | Furan C5 | -H, -Cl, -NO₂, -CH₃ | Electronic properties, Binding affinity | DFT, Molecular Docking |

Derivatization and Synthetic Utility of 3 Furan 3 Ylmethoxy Azetidine As a Chemical Synthon

Functionalization of the Azetidine (B1206935) Nitrogen and Carbon Positions

The azetidine ring of 3-(furan-3-ylmethoxy)azetidine possesses two primary sites for functionalization: the secondary amine nitrogen and the carbon atoms of the ring. The nitrogen atom, being a nucleophilic center, readily participates in a variety of bond-forming reactions.

N-Functionalization:

The secondary amine of the azetidine ring is a key handle for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. Common N-functionalization reactions include:

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination. For instance, reaction with alkyl halides in the presence of a base affords N-alkylated derivatives. organic-chemistry.org This approach allows for the introduction of diverse alkyl and aryl groups.

N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. nih.govorganic-chemistry.org This is a widely used strategy to introduce carbonyl-containing moieties.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation can be employed to form N-aryl derivatives, providing access to compounds with extended aromatic systems. uni-muenchen.de

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated azetidines, which can serve as isosteres for other functional groups and are prevalent in medicinal chemistry. whiterose.ac.uk

These N-functionalization reactions are crucial for constructing libraries of compounds for drug discovery, as they allow for the rapid diversification of the core scaffold. google.com

C-Functionalization:

Functionalization of the carbon atoms of the azetidine ring is more challenging due to the higher bond dissociation energies of C-H bonds compared to the N-H bond. However, recent advances in C-H activation and radical chemistry have opened new avenues for derivatization.

α-Lithiation: Directed lithiation of N-protected azetidines, particularly at the C-2 position, can be achieved using strong bases like organolithium reagents. uni-muenchen.denih.gov The resulting lithiated species can then be trapped with various electrophiles to introduce substituents at the carbon adjacent to the nitrogen.

Radical Functionalization: Visible light photoredox catalysis has emerged as a powerful tool for the generation of radicals on the azetidine ring, which can then participate in C-C bond-forming reactions. nih.govchemrxiv.org For example, decarboxylative alkylation of azetidine-3-carboxylic acids can generate a radical at the C-3 position, which can then be used to form new C-C bonds. chemrxiv.org

Transformations and Modifications of the Furan (B31954) Moiety

The furan ring in this compound is an electron-rich aromatic system that can undergo a variety of transformations, further expanding the synthetic utility of the parent molecule.

Electrophilic Aromatic Substitution:

The furan ring is susceptible to electrophilic substitution, typically occurring at the C2 and C5 positions due to the activating effect of the oxygen atom. iust.ac.ir However, the ether linkage at the 3-position will influence the regioselectivity. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can introduce halogen atoms onto the furan ring, which can then serve as handles for further cross-coupling reactions.

Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which can be further modified.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups onto the furan ring.

Lithiation and Metal-Halogen Exchange:

Directed ortho-metalation and metal-halogen exchange are powerful strategies for the regioselective functionalization of the furan ring.

Lithiation: Treatment with strong bases like n-butyllithium can lead to deprotonation of the furan ring, typically at the C2 or C5 position. iust.ac.irscholaris.caresearchgate.net The resulting lithiated furan can then react with various electrophiles.

Metal-Halogen Exchange: If a halogen atom is present on the furan ring, it can be exchanged with a metal, providing a regioselective route to a functionalized furan. iust.ac.ir

Hydrogenation:

The furan ring can be hydrogenated to yield the corresponding tetrahydrofuran (B95107) (THF) derivative. This transformation converts the planar aromatic furan into a non-planar, more flexible saturated ring, which can have a significant impact on the biological activity of the molecule. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al2O3) is commonly employed for this purpose. researchgate.netresearchgate.netrsc.org

Diels-Alder Reaction:

The furan ring can act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. beilstein-journals.orgrsc.orgrsc.orgbeilstein-journals.orgresearchgate.netnih.gov The reaction with various dienophiles, such as maleimides or acetylenic compounds, can lead to the formation of oxabicycloheptene derivatives, which can be further elaborated. beilstein-journals.orgnih.gov

Exploitation of the Ether Linkage for Further Derivatization

The ether linkage in this compound is generally stable but can be cleaved under specific conditions to unmask a hydroxyl group on the azetidine ring and a hydroxymethyl group on the furan.

Ether Cleavage:

Cleavage of the ether bond can be achieved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr3). masterorganicchemistry.com The reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack. masterorganicchemistry.comnih.govrsc.org This cleavage provides access to 3-hydroxyazetidine and 3-(hydroxymethyl)furan, which are themselves valuable building blocks for further synthesis.

The selective cleavage of the ether bond allows for a divergent synthetic strategy, where the intact molecule can be derivatized at the azetidine nitrogen or the furan ring, or the cleaved fragments can be functionalized independently.

This compound as a Building Block in Complex Molecule Synthesis

The trifunctional nature of this compound, with reactive sites on the azetidine nitrogen, the furan ring, and the potential for ether cleavage, makes it a highly valuable building block for the synthesis of more complex molecules. Its rigid azetidine core can serve as a scaffold to orient appended functionalities in a defined three-dimensional space, which is a desirable feature in drug design.

By sequentially or orthogonally functionalizing the different reactive sites, complex molecular architectures can be constructed. For example, N-acylation of the azetidine can be followed by a Diels-Alder reaction on the furan ring, leading to structurally complex and diverse products. The ability to introduce substituents at multiple positions allows for the fine-tuning of the properties of the final molecule.

Applications as a Molecular Scaffold for Combinatorial Library Generation

The derivatization potential of this compound makes it an excellent scaffold for the generation of combinatorial libraries. google.comgoogle.com Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of a large number of compounds, which can then be screened for biological activity.

By using this compound as a central scaffold, large libraries of compounds can be generated by varying the substituents at the azetidine nitrogen and the furan ring. For example, a library can be created by reacting the scaffold with a diverse set of acylating agents for N-functionalization and a variety of dienophiles for the Diels-Alder reaction on the furan moiety. This approach allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities.

Below is a table summarizing the potential derivatization reactions of this compound:

| Reaction Type | Functional Group | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Azetidine Nitrogen | Alkyl halide, Base | N-Alkyl azetidine | organic-chemistry.org |

| N-Acylation | Azetidine Nitrogen | Acyl chloride, Base | N-Acyl azetidine (Amide) | nih.govorganic-chemistry.org |

| N-Arylation | Azetidine Nitrogen | Aryl halide, Pd or Cu catalyst | N-Aryl azetidine | uni-muenchen.de |

| N-Sulfonylation | Azetidine Nitrogen | Sulfonyl chloride, Base | N-Sulfonyl azetidine | whiterose.ac.uk |

| α-Lithiation | Azetidine C-2 | n-BuLi, Electrophile | C-2 Substituted azetidine | uni-muenchen.denih.gov |

| Halogenation | Furan Ring | NBS or NCS | Halogenated furan | |

| Lithiation | Furan Ring | n-BuLi, Electrophile | Substituted furan | iust.ac.irscholaris.caresearchgate.net |

| Hydrogenation | Furan Ring | H2, Pd/C or Rh/Al2O3 | Tetrahydrofuran derivative | researchgate.netresearchgate.netrsc.org |

| Diels-Alder | Furan Ring | Dienophile (e.g., maleimide) | Oxabicycloheptene derivative | beilstein-journals.orgrsc.orgrsc.orgbeilstein-journals.orgresearchgate.netnih.gov |

| Ether Cleavage | Ether Linkage | HBr, HI, or BBr3 | 3-Hydroxyazetidine and 3-(hydroxymethyl)furan | masterorganicchemistry.comnih.govrsc.org |

Future Perspectives and Emerging Research Avenues for 3 Furan 3 Ylmethoxy Azetidine

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3-(Furan-3-ylmethoxy)azetidine will likely prioritize environmentally benign methods that align with the principles of green chemistry. researchgate.net Traditional multi-step syntheses often generate significant waste and utilize hazardous reagents. semanticscholar.org Emerging strategies focus on improving atom economy, reducing energy consumption, and utilizing renewable resources. ethernet.edu.et

Key areas for development include:

Biocatalysis: Employing enzymes or whole-cell systems for key synthetic steps, such as the ether linkage formation, can offer high selectivity under mild, aqueous conditions, thereby minimizing waste and avoiding harsh reagents. ethernet.edu.et

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety by minimizing the volume of reactive intermediates, and allow for easier process automation and control, contributing to a more sustainable manufacturing process.

Solvent Minimization: Research into solvent-free reaction conditions, such as grinding techniques or the use of greener solvents like water, ionic liquids, or polyethylene (B3416737) glycol (PEG), can drastically reduce the environmental impact of the synthesis. chemijournal.com

A comparative analysis of potential synthetic routes using green chemistry metrics is crucial for identifying the most sustainable pathway.

Table 1: Hypothetical Green Chemistry Metrics for Synthesis of this compound

| Methodology | Key Features | Potential E-Factor (Waste/Product Ratio) | Solvent System | Energy Input |

|---|---|---|---|---|

| Traditional Synthesis | Multi-step, uses protecting groups, organic solvents, stoichiometric reagents. | High (>25) | Chlorinated Solvents, Ethers | High (heating/cooling) |

| Catalytic Approach | Use of phase-transfer or metal catalysts, fewer steps. | Moderate (10-20) | Toluene, Acetonitrile | Moderate |

| Biocatalytic Route | Enzyme-catalyzed etherification in aqueous media. ethernet.edu.et | Low (1-5) | Water, Buffers | Low (room temp) |

| Flow Chemistry | Continuous processing, improved heat/mass transfer. rsc.org | Moderate (5-15) | Greener Solvents (e.g., Cyrene) | Optimized/Low |

Advanced Analytical and Spectroscopic Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of this compound and to understand its physicochemical properties. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, advanced methods can provide deeper insights.

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are vital for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the furan (B31954) and azetidine (B1206935) rings.

High-Resolution Mass Spectrometry (HRMS): ESI-MS would be used to determine the exact mass of the molecule, confirming its elemental composition with high precision. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR chemical shifts, IR frequencies), which can then be compared with experimental results for structural validation. scielo.brnih.gov DFT can also be used to analyze molecular properties such as the electrostatic potential surface, HOMO-LUMO energy gap, and preferred conformations, which are crucial for understanding reactivity and potential biological interactions. scielo.br

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals corresponding to furan protons (typically δ 6.0-7.5 ppm), a singlet for the methylene (B1212753) bridge (-O-CH₂-), and multiplets for the azetidine ring protons (typically δ 3.0-4.5 ppm). mdpi.com |

| ¹³C NMR | Resonances for furan carbons (δ 105-155 ppm), the methylene bridge carbon (δ ~70 ppm), and azetidine carbons (δ ~40-60 ppm). mdpi.com |

| FT-IR | Characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for aromatic (furan) and aliphatic (azetidine) groups, and N-H stretching if the azetidine is unsubstituted. |

| HRMS (ESI+) | A precise m/z value corresponding to the protonated molecular formula [C₈H₁₁NO + H]⁺. |

Integration into Novel Scaffold Design for Chemical Research

The fusion of a furan ring with an azetidine core creates a valuable scaffold for chemical research, particularly in medicinal chemistry. Azetidines are considered bioisosteres of other common rings and are known to increase the three-dimensionality and improve the physicochemical properties of drug candidates. researchgate.netnih.gov Furans are prevalent motifs in numerous natural products and approved drugs. mdpi.comnih.gov

The this compound scaffold offers several advantages:

Structural Rigidity and Flexibility: It combines the rigid, planar furan ring with a non-planar, strained azetidine ring, providing a defined spatial arrangement of substituents.

Vectorial Diversity: The scaffold possesses multiple points for diversification. The azetidine nitrogen is a key handle for introducing a wide range of substituents to explore structure-activity relationships (SAR). nih.gov Further functionalization of the furan ring is also possible.

Improved Physicochemical Properties: The polar ether linkage and the azetidine nitrogen can enhance aqueous solubility and provide hydrogen bonding capabilities, which are often desirable in drug design.

Table 3: Potential Diversification Points for Scaffold Elaboration

| Position | Modification Type | Potential Functionality | Therapeutic Goal |

|---|---|---|---|

| Azetidine N-1 | Alkylation, Acylation, Arylation | Amides, sulfonamides, amines, heterocycles | Modulate potency, selectivity, and pharmacokinetic properties. nih.gov |

| Furan C-2, C-5 | Electrophilic Substitution | Halogens, nitro groups, acyl groups | Introduce new binding interactions or alter electronic properties. |

| Ether Linkage | Bioisosteric Replacement | Thioether, amine, amide | Fine-tune conformational preferences and metabolic stability. |

Exploration of Unprecedented Reactivity and Transformational Pathways

The unique combination of a strained four-membered ring and an electron-rich furan ring suggests that this compound could exhibit novel reactivity.

Strain-Release Reactions: The azetidine ring is susceptible to ring-opening reactions under appropriate conditions (e.g., with strong nucleophiles or under acidic catalysis), driven by the release of ring strain. rsc.orgresearchgate.net This could be exploited to synthesize more complex acyclic or larger heterocyclic structures.

Furan Ring Transformations: The furan moiety can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic and polycyclic architectures. Furthermore, oxidative dearomatization of the furan ring could lead to the formation of highly functionalized intermediates, which are valuable in synthesis. nih.gov

Intramolecular Cyclizations: Depending on the substituents placed on the azetidine nitrogen, intramolecular reactions between the nitrogen functionality and the furan ring could be explored to generate novel fused or spirocyclic heterocyclic systems. mdpi.com

Table 4: Potential Chemical Transformations of this compound

| Reactive Moiety | Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|---|

| Azetidine Ring | Nucleophilic Ring Opening | Strong nucleophiles (e.g., R-Li, Grignards) | Functionalized γ-amino alcohols |

| Furan Ring | Diels-Alder [4+2] Cycloaddition | Dienophiles (e.g., maleimides) | Oxabicyclic adducts |

| Furan Ring | Oxidative Dearomatization | Oxidizing agents (e.g., m-CPBA) | Spiro-intermediates, en-diones nih.gov |

| Whole Molecule | Catalytic Hydrogenation | H₂, Pd/C | 3-(Tetrahydrofuran-3-ylmethoxy)azetidine |

Potential in Advanced Material Science Applications as Precursors

Beyond pharmaceuticals, the structural features of this compound make it an intriguing precursor for advanced materials.

Polymer Synthesis: The azetidine ring can be a monomer for ring-opening polymerization, potentially leading to novel polyamines with pendant furan groups. These furan moieties could then be used for cross-linking or further functionalization of the polymer.

Energetic Materials: Functionalized azetidines, particularly those bearing nitro groups, have been investigated as energetic materials. researchgate.net While the parent compound is not energetic, it serves as a scaffold that could be modified (e.g., through nitration of the furan ring) to design new energetic compounds with tailored properties.

Functional Materials: The furan ring is a component of some organic electronic materials. dntb.gov.ua It is conceivable that polymers or oligomers derived from this compound could be explored for applications in organic electronics, where the azetidine and ether components could be used to tune solubility and morphology.

Q & A

Q. What are the recommended synthetic routes for 3-(Furan-3-ylmethoxy)azetidine, and how does the furan substituent influence reaction efficiency?

Methodological Answer:

- Cyclization Strategies : Evidence from azetidine synthesis suggests that cyclization of amines with appropriate leaving groups (e.g., allyl or propargyl derivatives) under catalytic conditions (e.g., palladium or Lewis acids) is effective. For example, cyclization of amines with benzylic substituents favors azetidine formation over pyrrolidine byproducts .

- Substituent Effects : The electron-donating methoxy group on the furan ring may stabilize intermediates or alter nucleophilicity. In similar systems, methoxy groups in the 3-position of aromatic rings improve reaction yields due to resonance effects, but steric hindrance from the furan ring could require optimization of solvent polarity and temperature .

- Key Steps : (1) Protection of the azetidine nitrogen (e.g., Boc or Fmoc). (2) Coupling of furan-3-ylmethanol via nucleophilic substitution (SN2) or Mitsunobu reaction. (3) Deprotection and purification via column chromatography or recrystallization .

Q. How can researchers characterize the structural and chemical purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : ¹H/¹³C NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH2 protons) and furan methoxy group (δ 3.3–3.7 ppm for OCH2). Compare with analogs like 3-(3-chlorophenoxy)azetidine (CAS 868833-95-8) .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and ESI-MS for molecular ion validation (expected m/z for C8H11NO2: 153.18) .

- Purity Assessment : Use TLC (silica gel, ethyl acetate/hexane) or quantitative NMR with internal standards. For hygroscopic samples, Karl Fischer titration is recommended .

Q. What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

- Storage : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation of the furan ring or azetidine ring opening. Desiccants (e.g., molecular sieves) mitigate hydrolysis risks .

- Incompatibilities : Avoid strong acids/bases (risk of ring cleavage) and oxidizing agents (e.g., peroxides), which may degrade the furan moiety. Evidence from similar azetidines shows decomposition above 100°C .

- In Situ Stability : Monitor reactions via TLC or inline IR spectroscopy if heated above 60°C. For aqueous conditions, use buffered solutions (pH 6–8) .

Advanced Research Questions

Q. How do computational studies predict the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution. The methoxy group’s electron-donating nature may lower the activation energy for SN2 reactions at the azetidine’s C3 position .

- Ring-Opening Pathways : Simulate acid-catalyzed ring opening (e.g., HCl), which typically yields γ-chloroamines. Compare with experimental data from analogs like 3-(Diethylamino)azetidine derivatives .

- Solvent Effects : Use COSMO-RS models to predict solubility and reactivity in polar aprotic solvents (e.g., DMF, THF), which enhance nucleophilicity .

Q. How should researchers address contradictory data in the synthesis or biological activity of this compound derivatives?

Methodological Answer:

- Case Study : If cyclization yields vary (e.g., azetidine vs. pyrrolidine byproducts), re-examine steric/electronic effects of the furan substituent. For example, 4-methoxy groups in aromatic amines block cyclization entirely, while 3-methoxy groups favor azetidine formation .

- Biological Assays : Replicate experiments with rigorously purified samples. For cytotoxicity discrepancies, validate via orthogonal assays (e.g., MTT and apoptosis markers) and control for endotoxins .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., reaction time, catalyst loading). Open-source tools like JMP or R/Python scripts can model nonlinear relationships .

Q. What strategies mitigate risks when handling this compound, given limited toxicological data?

Methodological Answer:

- Precautionary Measures : Assume acute toxicity (GHS Category 3) and use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

- In Silico Predictors : Use tools like ProTox-II or ADMETlab to estimate LD50 and hepatotoxicity. For furan-containing compounds, prioritize hepatic enzyme assays (e.g., CYP450 inhibition) .

- Emergency Protocols : Establish in vitro cytotoxicity thresholds (e.g., IC50 < 10 μM) before scaling up. Collaborate with institutional EH&S for waste disposal compliant with 29 CFR 1910 .

Q. What role does this compound serve in medicinal chemistry, and how is its bioactivity optimized?

Methodological Answer:

- Scaffold Utility : The azetidine ring enhances metabolic stability and membrane permeability compared to larger heterocycles. The furan methoxy group can act as a hydrogen-bond acceptor or π-π stacking motif .

- SAR Studies : Synthesize analogs with modified substituents (e.g., halogenated furans, bulkier alkoxy groups). For example, 3-(3-trifluoromethylphenoxy)azetidine (CAS 1188374-88-0) shows improved target binding in kinase assays .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy position to enhance bioavailability. Monitor release kinetics via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.